molecular formula C28H30N4O7S B2647129 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-62-4

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2647129
CAS RN: 533871-62-4
M. Wt: 566.63
InChI Key: ACKXBBCNDQMZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule with several functional groups. It has a molecular formula of C28H30N4O7S, an average mass of 566.625 Da, and a monoisotopic mass of 566.183533 Da .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has been conducted to understand their crystal structures and intermolecular interactions. These studies involve spectral characterization and X-ray diffraction methods to confirm molecular structures, with Hirshfeld surfaces computational method quantifying intercontacts. This research provides foundational knowledge for understanding the structural aspects of similar compounds (Karanth et al., 2019).

Synthesis and Anticancer Evaluation

Another area of application involves the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides to evaluate their anticancer activity. Such compounds have shown moderate to excellent anticancer activity in vitro against several cancer cell lines, indicating the potential therapeutic applications of related chemical entities (Ravinaik et al., 2021).

Photolytic Studies and Molecular Rearrangements

Photolytic studies on 1,2,4-oxadiazoles have explored photoinduced molecular rearrangements, offering insights into the synthetic pathways that could be applied to similar compounds for creating new chemical entities with potential biological activities. These studies provide valuable information for researchers looking to synthesize and investigate the properties of novel derivatives (Vivona et al., 1997).

Antimicrobial and Anti-Inflammatory Agents

The synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been explored for their anti-inflammatory and anticancer properties. This research underscores the versatility of 1,3,4-oxadiazole derivatives in developing pharmacologically active agents (Gangapuram et al., 2009).

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O7S/c1-5-36-23-17-20(18-24(37-6-2)25(23)38-7-3)27-30-31-28(39-27)29-26(33)19-13-15-22(16-14-19)40(34,35)32(4)21-11-9-8-10-12-21/h8-18H,5-7H2,1-4H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXBBCNDQMZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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